molecular formula C13H10O3S B11796831 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde

Cat. No.: B11796831
M. Wt: 246.28 g/mol
InChI Key: IGMGPJNXMQUQSX-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde is an organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a thiophene-2-carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid and thiophene-2-carbaldehyde.

    Formation of Dihydrobenzo[b][1,4]dioxin: The dihydrobenzo[b][1,4]dioxin moiety is formed through the alkylation of the phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid, followed by cyclization.

    Coupling Reaction: The resulting dihydrobenzo[b][1,4]dioxin is then coupled with thiophene-2-carbaldehyde under appropriate conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of novel polymers and materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde depends on its application:

    In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a device.

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but with an amine group instead of an aldehyde.

    5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: Contains an isoxazole ring instead of a thiophene ring.

Uniqueness

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde is unique due to the combination of the dihydrobenzo[b][1,4]dioxin and thiophene-2-carbaldehyde moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-5-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H10O3S/c14-8-9-4-5-12(17-9)10-2-1-3-11-13(10)16-7-6-15-11/h1-5,8H,6-7H2

InChI Key

IGMGPJNXMQUQSX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=CC=C(S3)C=O

Origin of Product

United States

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